molecular formula C28H22Br4O7 B1245782 Isorawsonol

Isorawsonol

Cat. No. B1245782
M. Wt: 790.1 g/mol
InChI Key: KNBYXCNYWVPELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorawsonol is a natural product found in Avrainvillea rawsonii with data available.

Scientific Research Applications

Inhibitory Activity Against IMP Dehydrogenase

Isorawsonol has been identified as a new brominated diphenylmethane derivative isolated from the tropical green alga Avrainvillea rawsonii. It exhibits inhibitory activity against IMP dehydrogenase (IMPDH), which is essential in purine nucleotide synthesis. The structure of isorawsonol was determined through detailed spectroscopic analysis, including HMQC and HMBC techniques. In addition to isorawsonol, other metabolites such as avrainvilleol, avrainvilleol methyl ether, 3-bromo-4,5-dihydroxylbenzyl alcohol, and rawsonol were isolated from this alga, with some showing modest IMPDH inhibitory abilities. The synthesis of isorawsonol is thought to involve the condensation of two molecules of avrainvilleol (Chen et al., 1994).

properties

Molecular Formula

C28H22Br4O7

Molecular Weight

790.1 g/mol

IUPAC Name

3-bromo-4-[[5-bromo-2-[(3-bromo-4-hydroxyphenyl)methyl]-3,4-dihydroxyphenyl]methyl]-6-[(3-bromo-4-hydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol

InChI

InChI=1S/C28H22Br4O7/c29-19-7-12(1-3-22(19)34)5-15-14(10-21(31)27(38)25(15)36)9-16-18(11-33)17(26(37)28(39)24(16)32)6-13-2-4-23(35)20(30)8-13/h1-4,7-8,10,33-39H,5-6,9,11H2

InChI Key

KNBYXCNYWVPELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=C(C(=C(C=C2CC3=C(C(=C(C(=C3CO)CC4=CC(=C(C=C4)O)Br)O)O)Br)Br)O)O)Br)O

synonyms

isorawsonol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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